![molecular formula C13H16N4OS2 B6780766 N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6780766.png)
N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide
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Overview
Description
N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole and thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both thiazole and thiadiazole rings, contributes to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized via the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling of the Rings: The thiazole and thiadiazole rings are then coupled through a nucleophilic substitution reaction, where the thiazole derivative reacts with a suitable thiadiazole precursor.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiadiazole rings. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms in the rings. Common reagents include alkyl halides and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole and thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The thiazole and thiadiazole rings are known to exhibit antimicrobial, antifungal, and anticancer activities, making this compound a promising lead for new drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. The thiazole and thiadiazole rings can interact with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking, affecting various signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir, which also contain the thiazole ring, exhibit antimicrobial and antiviral activities.
Thiadiazole Derivatives: Compounds like tiazofurin and abafungin, which contain the thiadiazole ring, are known for their antineoplastic and antifungal properties.
Uniqueness
N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide is unique due to the combination of both thiazole and thiadiazole rings in its structure. This dual-ring system enhances its chemical reactivity and broadens its potential biological activities, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-7(2)12-16-17-13(20-12)11(18)14-5-10-15-9(6-19-10)8-3-4-8/h6-8H,3-5H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNQUJNEPWQRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)C(=O)NCC2=NC(=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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